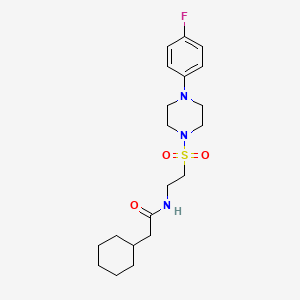

2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

描述

属性

IUPAC Name |

2-cyclohexyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30FN3O3S/c21-18-6-8-19(9-7-18)23-11-13-24(14-12-23)28(26,27)15-10-22-20(25)16-17-4-2-1-3-5-17/h6-9,17H,1-5,10-16H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHWGWNYMSRKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic compound characterized by its complex structure, which includes a cyclohexyl group, a piperazine ring with a fluorophenyl substituent, and a sulfonamide moiety. Its molecular formula is , indicating the presence of various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The unique structural features of this compound are crucial for its biological activity. The following table summarizes its key structural components:

| Component | Description |

|---|---|

| Cyclohexyl Group | Provides hydrophobic characteristics enhancing membrane permeability. |

| Piperazine Ring | Involved in receptor interactions, particularly in the central nervous system. |

| Fluorophenyl Moiety | Enhances lipophilicity and may contribute to selective binding to biological targets. |

| Sulfonamide Group | Implicated in various pharmacological actions, including anti-inflammatory effects. |

The biological activity of this compound primarily involves interactions with specific biological targets:

- Receptor Binding : The compound is likely to interact with neurotransmitter receptors due to the presence of the piperazine ring, which is common in many psychoactive drugs.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) . The sulfonamide group may enhance this activity by inhibiting bacterial folate synthesis.

- Cytotoxicity Studies : Preliminary studies indicate that derivatives of similar compounds can exhibit low cytotoxicity while retaining antimicrobial efficacy against pathogens like Mycobacterium tuberculosis .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound, providing insights into its potential applications:

- Antimicrobial Efficacy : Research on chloroacetamides has shown that modifications in the phenyl ring position significantly affect antimicrobial activity. Compounds with halogenated substituents displayed enhanced lipophilicity and better penetration through cell membranes, suggesting that this compound could exhibit similar properties .

- Pharmacological Profiles : A comparative analysis of structurally similar compounds indicated that those containing sulfonamide moieties often exhibited anti-inflammatory and analgesic effects, making them suitable candidates for further pharmacological exploration .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been employed to predict the biological activity of related compounds based on their chemical structure. These models suggest that the combination of lipophilicity and polar surface area plays a critical role in determining the efficacy of such compounds against various biological targets .

科学研究应用

The biological activity of this compound is primarily attributed to its interaction with various biological targets, making it a candidate for therapeutic applications:

- Antidepressant Activity : Similar compounds have demonstrated antidepressant effects through modulation of neurotransmitter systems, suggesting potential efficacy in treating mood disorders.

- Antipsychotic Potential : The structural features align with known antipsychotic agents, indicating possible applications in managing schizophrenia or related conditions.

- Anti-Cancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in specific cancer cell lines, showcasing its potential in oncology research .

Research Findings and Case Studies

Several studies have explored the pharmacological profiles and therapeutic potentials of compounds structurally similar to 2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide. Key findings include:

- Interaction Studies : Research indicates that compounds with similar piperazine and sulfonamide structures exhibit significant binding affinity to various receptors involved in neurological disorders.

- Comparative Analysis : A comparative study highlighted the unique aspects of this compound against other structurally related compounds. For example, while some derivatives showed anti-inflammatory properties, this compound's unique combination of functionalities may enhance its therapeutic efficacy across multiple pathways.

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which are critical for effective drug formulation .

Potential Applications in Medicinal Chemistry

Given its promising biological activities, this compound could be further explored for:

- Development of New Antidepressants : By understanding its mechanism of action, researchers may develop new treatments for depression.

- Novel Antipsychotic Medications : Its structural properties may lead to the discovery of new antipsychotic drugs with fewer side effects compared to existing therapies.

- Oncology Drug Development : Its anti-cancer properties warrant further investigation into its efficacy against various cancer types.

相似化合物的比较

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

- Structure : Features a cyclohexyl group and a 4-fluorophenyl moiety but lacks the sulfonyl-piperazine component.

- Key Differences :

- The absence of the sulfonyl group reduces polarity, likely increasing blood-brain barrier permeability.

- The N-propylacetamido branch introduces steric bulk, which may hinder binding to flat active sites.

- Synthesis : Prepared via a multicomponent reaction with 81% yield, highlighting efficient methodology compared to stepwise sulfonylation required for the target compound .

Sulfonamide Derivatives

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

- Structure : Aryl sulfonamide with nitro and chloro substituents; lacks the piperazine core.

- Key Differences :

- The nitro group confers strong electron-withdrawing effects, enhancing electrophilicity and reactivity in substitution reactions.

- Methylsulfonyl group vs. piperazinylsulfonyl: Smaller substituent size may reduce steric hindrance but limit receptor selectivity.

Structural and Physicochemical Comparison

*Calculated based on PubChem data.

常见问题

Q. What are the critical steps in synthesizing 2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide, and how can reaction progress be monitored?

The synthesis involves multi-step organic reactions, typically starting with sulfonylation of the piperazine ring followed by coupling with cyclohexylacetamide derivatives. Key steps include:

- Sulfonylation : Reacting 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 2-cyclohexylacetic acid .

- Purification : Column chromatography or recrystallization to isolate the final product.

Monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress at each stage, with UV visualization or iodine staining for detection .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying the sulfonamide, piperazine, and acetamide moieties. For example, the sulfonyl group’s adjacent protons show distinct deshielding (~3.5–4.0 ppm in H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, ensuring absence of byproducts .

- IR Spectroscopy : Peaks at ~1300–1150 cm confirm sulfonyl (S=O) stretches, while amide C=O appears at ~1650 cm .

Q. What preliminary assays are recommended to evaluate its bioactivity in neurological or enzyme-targeted studies?

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II or CA-IX) using stopped-flow CO hydration assays, as structural analogs show affinity for these targets .

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given the piperazine moiety’s relevance in neuropharmacology .

- Cellular Viability : MTT assays in neuronal or cancer cell lines to assess cytotoxicity or therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay conditions?

- Orthogonal Assays : Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity alongside functional cAMP assays) .

- Purity Verification : Re-examine compound purity via HPLC-MS to rule out impurities influencing activity .

- Structural Analogs : Synthesize derivatives to isolate the pharmacophore responsible for observed effects, as seen in studies of related piperazine-sulfonamide compounds .

Q. What strategies optimize synthetic yield and purity for large-scale research applications?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) for sulfonylation and amide coupling, balancing reactivity and solubility .

- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to minimize side reactions, followed by gradual warming to room temperature .

- Catalyst Screening : Test alternative coupling reagents (e.g., HATU vs. EDC) to improve amide bond formation efficiency .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target enzymes (e.g., carbonic anhydrase active sites) .

- QSAR Analysis : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity data to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) for neurological applications .

Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in enzyme inhibition potency between in vitro and cell-based assays?

- Membrane Permeability : Evaluate logP values; high hydrophobicity (logP >3) may enhance membrane penetration but reduce aqueous solubility, skewing in vitro vs. cellular results .

- Metabolic Stability : Incubate the compound with liver microsomes to assess degradation rates, which may explain reduced cellular activity .

- Off-Target Effects : Perform kinome-wide profiling to identify unintended kinase interactions that alter cellular responses .

Q. What analytical methods are critical for detecting degradation products during long-term stability studies?

- Stability-Indicating HPLC : Use a C18 column with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to resolve degradation peaks .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to identify labile functional groups (e.g., sulfonamide hydrolysis) .

- LC-MS/MS : Characterize degradation products via fragmentation patterns, confirming structural alterations .

Advanced Structural & Mechanistic Probes

Q. How can isotopic labeling (e.g., 19^{19}19F NMR) elucidate binding dynamics with target receptors?

- F-Labeling : Incorporate F into the fluorophenyl group to monitor receptor binding via chemical shift perturbations in NMR .

- Competitive Binding : Use cold competitors (unlabeled ligand) to validate specificity of observed shifts .

- STD-NMR : Saturation transfer difference experiments quantify ligand-receptor interaction epitopes .

Q. What in silico tools are recommended for predicting metabolic pathways and potential toxicity?

- CYP450 Metabolism : Use StarDrop or MetaSite to predict cytochrome P450-mediated oxidation sites (e.g., piperazine N-oxidation) .

- Toxicity Screening : Derek Nexus identifies structural alerts (e.g., sulfonamide-related hypersensitivity) .

- Metabolite Identification : Combine molecular networking (GNPS) with HRMS data to map biotransformation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。